3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde is a substituted biphenyl aldehyde featuring a methoxy group at the 3-position of one phenyl ring and a methyl group at the 2'-position of the adjacent ring. The aldehyde functional group at the 4-position makes it a versatile intermediate in organic synthesis, particularly in the construction of conjugated systems, pharmaceuticals, and materials science applications . Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. The compound’s reactivity and physical properties are influenced by the electron-donating methoxy group and steric effects from the methyl substituent.
Properties
IUPAC Name |
2-methoxy-4-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-8-13(10-16)15(9-12)17-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKYLOFAKXPMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a boronic acid derivative of the biphenyl compound and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups.
Mechanism of Action
The mechanism of action of 3-Methoxy-2’-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde with similar biphenyl carbaldehydes:
Physicochemical Properties
- Solubility: The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar methyl derivatives .
- Melting Points : Substituted biphenyl aldehydes typically exhibit melting points between 80–150°C. For example, 4'-methoxy derivatives form crystalline solids, while trifluoromethyl analogs remain oily due to hindered crystallization .
Biological Activity
3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde (commonly referred to as 2-Methoxy-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula for 3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde is . The structure features a biphenyl core with a methoxy group and an aldehyde functional group, which may contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of biphenyl compounds can exhibit anticancer properties. For instance, related compounds have shown selective growth-inhibitory activity against various cancer cell lines. In vitro studies demonstrated that certain biphenyl derivatives could inhibit the growth of Bcl-2-expressing human cancer cell lines with low micromolar IC50 values .
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 5k | MDA-MB-231 | < 0.5 | Potent inhibitor |
| 5l | HeLa | < 0.7 | Moderate inhibitor |
| 5c | KG1a | > 10 | Inactive |
The structure-activity relationship (SAR) analysis suggests that the presence of methoxy and dimethoxy substitutions significantly enhances the anticancer activity by improving binding affinity to the Bcl-2 protein .
Antioxidant Activity
The antioxidant capacity of similar compounds has been assessed using various assays. For example, compounds with hydroxyl and methoxy groups have shown significant free radical scavenging activity. The IC50 values for these compounds were found to be comparable to standard antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
|---|---|---|---|
| 2d | 18.17 ± 1.0 | Ascorbic Acid | 7.83 ± 0.5 |
| 1d | 18.27 ± 1.1 | - | - |
The mechanisms underlying the biological activities of 3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde are believed to involve:
- Receptor Interaction : Compounds with similar structures have been shown to interact with various receptors, including Bcl-2, which is crucial in regulating apoptosis in cancer cells .
- Free Radical Scavenging : The presence of hydroxyl and methoxy groups enhances the ability to donate protons and neutralize free radicals, thereby exhibiting antioxidant properties .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various biphenyl derivatives against cancer cell lines, it was found that those with methoxy substitutions demonstrated enhanced cytotoxic effects compared to their unsubstituted counterparts. The study utilized MDA-MB-231 and HeLa cells, revealing that the most active compound was one with a dimethoxy substitution pattern .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of substituted biphenyls, showing that compounds with both hydroxyl and methoxy groups effectively reduced DPPH radicals in vitro. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant activity .
Q & A
Q. What synthetic methodologies are most effective for preparing 3-Methoxy-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acid derivatives. For example:
- Aryl halide precursor: 3-bromo-4-carbaldehyde-substituted biphenyl.
- Boronic acid: 2-methyl-3-methoxyphenylboronic acid.
- Reaction conditions: Base (e.g., Na₂CO₃), solvent (THF/H₂O or DMF), 80–100°C, 12–24 hours . Alternative routes include alkylation (e.g., decyl bromide with biphenyl aldehydes under reflux with KOH in ethanol) .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aldehyde proton at δ 9.8–10.0 ppm) .
- X-ray crystallography : Use SHELXL/SHELXT for single-crystal structure refinement (e.g., bond angles, torsion angles for biphenyl planarity) .
- HPLC-MS : Confirm purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 240.1) .
Q. What safety protocols are essential for handling this aldehyde in the lab?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (P210/P280 codes) .
- Storage : Dry, sealed containers under inert gas (N₂/Ar) to prevent aldehyde oxidation .
- Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for derivatives with steric hindrance?
- Catalyst tuning : Use bulky ligands (XPhos or SPhos) to enhance selectivity and reduce homocoupling .
- Solvent effects : Switch to toluene/DMF for higher boiling points and improved solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 24 hours) with controlled temperature gradients .
Q. What role does this aldehyde play in designing bioactive Schiff base complexes?
The aldehyde group reacts with amines to form Schiff bases , which coordinate with metals (e.g., Pd(II)) for catalytic or antitumor applications:
- Example: Reaction with thiosemicarbazides to create Pd complexes for Suzuki coupling (yields >90%) .
- Antitumor screening: Test against triple-negative breast cancer (TNBC) cells via MTT assays .
Q. How do computational studies enhance understanding of its electronic properties?
- DFT calculations : Model HOMO/LUMO energies to predict reactivity (e.g., aldehyde electrophilicity) .
- Molecular docking : Simulate interactions with proteasome inhibitors (e.g., binding affinity to β5 subunit) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
